molecular formula C27H25NO6 B11278719 3,4,5-trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide

3,4,5-trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide

Cat. No.: B11278719
M. Wt: 459.5 g/mol
InChI Key: KSTCYLSMKFJSHQ-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a benzofuran moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzofuran core, followed by the introduction of the benzamide moiety and the methoxy groups. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzamide moiety can produce amines.

Scientific Research Applications

3,4,5-Trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the desired therapeutic outcome.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but lacks the benzofuran and benzamide moieties.

    3,4,5-Trimethoxyphenethylamine: Contains the trimethoxyphenyl group and an amine, but differs in its overall structure and functional groups.

    3,4,5-Trimethoxy-N-(3-methyl-2-pyridinyl)benzamide: Similar in structure but contains a pyridinyl group instead of the benzofuran moiety.

Uniqueness

3,4,5-Trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide is unique due to its combination of methoxy groups, benzofuran core, and benzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H25NO6

Molecular Weight

459.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide

InChI

InChI=1S/C27H25NO6/c1-15-6-8-17(9-7-15)24(29)25-16(2)20-14-19(10-11-21(20)34-25)28-27(30)18-12-22(31-3)26(33-5)23(13-18)32-4/h6-14H,1-5H3,(H,28,30)

InChI Key

KSTCYLSMKFJSHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C

Origin of Product

United States

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